2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid
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Overview
Description
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]benzothiazepine moiety, a piperazine ring, and a tetradeuterioethoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid involves multiple steps, starting with the preparation of the benzo[b][1,4]benzothiazepine core. This can be achieved through a cyclization reaction involving an appropriate precursor. The piperazine ring is then introduced via nucleophilic substitution, followed by the addition of the tetradeuterioethoxy group through a deuterium exchange reaction. The final step involves the esterification with (E)-but-2-enedioic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and nucleophilic substitution steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkyl halides or amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid involves its interaction with specific molecular targets within cells. The benzo[b][1,4]benzothiazepine moiety is known to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter release and signaling pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene, showcasing similar pharmacological properties.
Uniqueness
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. The presence of the tetradeuterioethoxy group, in particular, may enhance the compound’s stability and metabolic profile, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C46H54N6O8S2 |
---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*13D2,15D2; |
InChI Key |
ZTHJULTYCAQOIJ-ZRDSIDSCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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